2-[(2-Chloro-6-nitrophenyl)amino]ethanol
Description
Contextualizing 2-[(2-Chloro-6-nitrophenyl)amino]ethanol within Aniline (B41778) and Ethanolamine (B43304) Chemistry
The chemical structure of this compound is a hybrid, deriving its core features from two fundamental chemical building blocks: aniline and ethanolamine. britannica.com The aniline portion consists of a benzene (B151609) ring substituted with an amino group, which in this specific compound is further functionalized with a chloro and a nitro group. wikipedia.org The ethanolamine fragment is an organic compound containing both an amine and an alcohol group. britannica.com
The aniline core (2-chloro-6-nitroaniline) provides an aromatic platform whose electronic properties are heavily influenced by the attached chloro and nitro groups. These electron-withdrawing groups decrease the basicity of the amino nitrogen and activate the aromatic ring for certain types of reactions. The ethanolamine side chain introduces a primary alcohol, a reactive site for esterification, oxidation, or etherification, and links to the aniline nitrogen via a secondary amine bond. This linkage combines the rigidity and electronic characteristics of the aromatic system with the conformational flexibility and reactivity of the aliphatic alcohol chain.
Significance of Functionalized Aromatic Amines and Alcohols in Chemical Synthesis and Research
Functionalized aromatic amines, particularly aniline derivatives, are foundational materials in the chemical industry. researchgate.net They are pivotal precursors for the synthesis of a vast array of commercial products, including dyes, polymers, and pharmaceuticals. wikipedia.orgimrpress.com For instance, aniline itself is a key starting material for paracetamol and various rubber processing chemicals. wikipedia.orgnbinno.com The introduction of functional groups like halogens (e.g., chloro) and nitro groups onto the aromatic ring dramatically alters the molecule's reactivity, enabling a broad spectrum of chemical transformations. These groups can act as directing groups in electrophilic aromatic substitution or as leaving groups in nucleophilic aromatic substitution, providing chemists with precise control over synthetic outcomes. slideshare.net
Similarly, functionalized alcohols, including ethanolamines, are crucial in chemical synthesis. Their hydroxyl group is a versatile functional handle, and the presence of an amino group introduces basicity and nucleophilicity. britannica.com Ethanolamines are widely used as absorbents for acidic gases, as emulsifiers, and as corrosion inhibitors. britannica.com In pharmaceutical and medicinal chemistry, the amino alcohol motif is present in numerous biologically active molecules and is often critical for receptor binding and pharmacokinetic properties. bdmaee.netnih.gov The strategic combination of aromatic amines and alcohol functionalities, as seen in this compound, creates bifunctional molecules that are valuable intermediates for constructing more complex molecular architectures. bdmaee.netresearchgate.net
Overview of Research Paradigms Applied to Similar Compounds
The study of compounds structurally similar to this compound typically follows established research paradigms in synthetic and medicinal chemistry.
Synthesis and Characterization: The primary synthetic route to this class of compounds is nucleophilic aromatic substitution. This involves reacting a suitably substituted chloronitrobenzene, such as 1,2-dichloro-3-nitrobenzene or 2-chloro-6-nitroaniline (B1581787), with ethanolamine. google.com The reaction progress is monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). After synthesis, the compound's identity and purity are confirmed through a suite of analytical methods, including:
Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework. tandfonline.com
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy to identify characteristic functional groups like N-H, O-H, and NO2.
Chemical Reactivity and Application: Research often explores the reactivity of the distinct functional groups. For example, the nitro group can be chemically reduced to an amine, a crucial transformation for creating dye precursors or building blocks for heterocyclic synthesis. google.com A patent describing the reduction of 2-(o-nitrophenyl)ethanol highlights the use of catalytic hydrogenation with Raney nickel to produce 2-(o-aminophenyl)ethanol in high yield. google.com The secondary amine and primary alcohol offer sites for further derivatization to build molecular libraries for screening purposes.
Computational and Biological Studies: In medicinal chemistry research, computational modeling may be used to predict the molecule's physical properties and potential interactions with biological targets. researchgate.net For related aminoethanol derivatives, studies often involve screening for biological activity, such as antimicrobial or anti-inflammatory effects, to identify potential therapeutic applications. nih.gov
Interactive Data Table: Properties of Related Aminoethanol Compounds This table summarizes key identifiers and properties for the target compound's isomers and related structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-((4-Chloro-2-nitrophenyl)amino)ethanol | 59320-13-7 | C₈H₉ClN₂O₃ | 216.62 |
| 2-[(2-chloro-3-fluoro-6-nitrophenyl)amino]ethanol | 1006390-14-2 | C₈H₈ClFN₂O₃ | 234.615 |
| 2-((2-Nitrophenyl)amino)ethanol | 4926-55-0 | C₈H₁₀N₂O₃ | 182.18 |
| 2-[(4-Nitrophenyl)amino]ethanol | 1965-54-4 | C₈H₁₀N₂O₃ | 182.18 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-6-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-6-2-1-3-7(11(13)14)8(6)10-4-5-12/h1-3,10,12H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDAQUOUYFPEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions and Derivatization Strategies
Reactivity of the Aminoethanol Moiety
The aminoethanol side chain provides two key functional groups for derivatization: the secondary amine and the primary hydroxyl group.
The secondary amine in the aminoethanol moiety is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to control the extent of alkylation and avoid potential side reactions. Common bases include potassium carbonate and triethylamine (B128534). The general scheme for N-alkylation is presented below:
Reaction Scheme:
2-[(2-Chloro-6-nitrophenyl)amino]ethanol + R-X + Base → N-Alkyl-2-[(2-chloro-6-nitrophenyl)amino]ethanol + Base·HX
Where R is an alkyl group and X is a halogen.
N-Acylation: Acylation of the secondary amine leads to the formation of amides. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine to act as a scavenger for the generated acid.
Reaction Scheme:
this compound + R-COCl → N-Acyl-2-[(2-chloro-6-nitrophenyl)amino]ethanol + HCl
Where R is an alkyl or aryl group.
These reactions are fundamental in modifying the steric and electronic properties of the molecule, which can significantly influence its biological activity and physical characteristics.
The primary hydroxyl group in the aminoethanol moiety can be derivatized to form ethers, esters, or can be protected to prevent its reaction in subsequent synthetic steps.
Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid, acyl chloride, or acid anhydride. Acid catalysis is often employed for reactions with carboxylic acids.
Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first converted to its alkoxide using a strong base, followed by reaction with an alkyl halide.
Protection Strategies: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are readily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. These groups are generally stable under a variety of reaction conditions but can be easily removed when desired.
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride, Triethylamine | Mild acid or fluoride (B91410) ions |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride, Imidazole | Acid or fluoride ions |
Transformations of the Chloronitrophenyl Group
The chloronitrophenyl ring offers two primary sites for modification: the nitro group and the chlorine atom.
The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
Commonly used methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. It is a clean and efficient method, although care must be taken to avoid dehalogenation, especially with palladium catalysts. nih.gov
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.
Stannous Chloride (SnCl2): Tin(II) chloride is a mild and often chemoselective reducing agent that can reduce nitro groups to amines in the presence of other reducible functionalities.
| Reducing Agent | Typical Conditions | Selectivity Notes |
| H₂/Pd-C | H₂ gas, Pd/C catalyst, solvent (e.g., ethanol (B145695), ethyl acetate) | Highly efficient, but may cause dehalogenation. |
| Fe/HCl | Iron powder, hydrochloric acid, solvent (e.g., ethanol, water) | A classic and cost-effective method. |
| SnCl₂·2H₂O | Stannous chloride dihydrate, solvent (e.g., ethanol, ethyl acetate) | Mild and can be chemoselective. |
The chlorine atom on the aromatic ring can be substituted through nucleophilic aromatic substitution, although this is generally difficult due to the deactivating effect of the ortho-nitro group. A more versatile approach for modifying this position is through palladium-catalyzed cross-coupling reactions. These reactions have become powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the position of the chlorine atom.
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the synthesis of a variety of diarylamines or N-aryl alkylamines.
The successful execution of these coupling reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system.
Design and Synthesis of Analogs and Derivatives for Structure-Activity/Property Studies
The chemical functionalities of this compound make it an attractive starting material for the synthesis of libraries of analogs for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By systematically modifying the different parts of the molecule, researchers can investigate how these changes affect biological activity, solubility, metabolic stability, and other important properties.
For example, a series of N-alkyl and N-acyl derivatives can be synthesized to probe the importance of the substituent on the nitrogen atom for a particular biological target. Similarly, the nitro group can be reduced to an amine, which can then be further derivatized to explore the effect of different substituents on the aromatic ring. The chlorine atom can be replaced with various groups using palladium-catalyzed coupling reactions to investigate the impact of steric and electronic effects at this position.
The data obtained from these studies are crucial for the rational design of new compounds with improved efficacy and a more favorable pharmacological profile.
Scaffold Modification and Isosteric Replacements
The core structure of this compound can be significantly altered through various synthetic methodologies. These modifications are often aimed at exploring the structure-activity relationships of its derivatives in different chemical contexts.
One common strategy involves the cyclization of the aminoethanol side chain. For instance, treatment of related N-(2-chloro-6-nitrophenyl)amino alcohols with appropriate reagents can lead to the formation of heterocyclic systems. The specific outcome of such reactions is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring.
Isosteric replacements, where one atom or group of atoms is replaced by another with similar physical or chemical properties, represent another key derivatization approach. In the context of this compound, this could involve:
Replacement of the chloro group: Substitution of the chlorine atom with other halogens (e.g., fluorine, bromine) or bioisosteric groups such as a trifluoromethyl (CF3) or cyano (CN) group can modulate the electronic properties and lipophilicity of the molecule.
Modification of the nitro group: The nitro group can be reduced to an amino group, which can then be further functionalized. Alternatively, it can be replaced with other electron-withdrawing groups like a sulfonyl or a carbonyl group.
Alteration of the ethanolamine (B43304) side chain: The hydroxyl group can be replaced with a thiol or an amino group, or the entire side chain can be extended or constrained within a cyclic framework.
Exploration of Substituent Effects on Reactivity
The reactivity of the this compound scaffold is profoundly influenced by the nature and position of the substituents on the phenyl ring. The electron-withdrawing nature of both the chloro and nitro groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.
The presence of the nitro group in the ortho position to the amino group also plays a crucial role in the acidity of the N-H proton. This increased acidity can facilitate reactions that proceed via deprotonation of the amine.
The following table summarizes the expected effects of different substituents on the reactivity of the parent compound:
| Substituent | Position | Expected Effect on Reactivity |
| Electron-donating group (e.g., -OCH3, -CH3) | Para to amine | May decrease the rate of SNAr reactions by destabilizing the Meisenheimer complex intermediate. |
| Electron-withdrawing group (e.g., -CF3, -CN) | Para to amine | Would likely enhance the rate of SNAr reactions by further stabilizing the negatively charged intermediate. |
| Bulky groups | Ortho to amine | Can introduce steric hindrance, potentially slowing down reactions at the amino group. |
Systematic studies involving the synthesis and reactivity profiling of a library of derivatives with varied substituents are essential to fully elucidate the intricate interplay between structure and reactivity in this chemical class.
Spectroscopic and Structural Characterization in Research Contexts
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are indispensable tools in the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. While specific experimental NMR data for 2-[(2-Chloro-6-nitrophenyl)amino]ethanol are not readily found in the surveyed literature, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethanolamine (B43304) chain, the amine proton, and the hydroxyl proton. The three protons on the aromatic ring would likely appear as a complex multiplet or as distinct doublets and a triplet, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro groups. The methylene groups adjacent to the nitrogen and oxygen atoms would be expected to appear as triplets, assuming free rotation, with chemical shifts in the range of 3-4 ppm. The amine (NH) and hydroxyl (OH) protons would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. It is expected to show eight distinct signals corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the ethanolamine side chain. The aromatic carbons would resonate in the typical downfield region for benzene derivatives, with the carbons directly attached to the chloro and nitro groups showing characteristic chemical shifts. The two aliphatic carbons of the ethanolamine moiety would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 115 - 150 |
| -NH-CH₂- | ~3.5 | ~45 |
| -CH₂-OH | ~3.8 | ~60 |
| -NH- | Variable (broad) | - |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Moderate, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Moderate |
| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Moderate |
| C-N Stretch | 1250 - 1350 | Moderate |
| C-O Stretch | 1000 - 1260 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitrophenyl chromophore, with its extended conjugation and the presence of non-bonding electrons on the nitrogen and oxygen atoms, would likely result in strong absorption in the UV region. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.
Loss of small molecules: Elimination of water (H₂O) from the ethanol (B145695) moiety or loss of the nitro group (NO₂).
Cleavage of the aromatic ring: Fragmentation of the substituted benzene ring.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| [M - H₂O]⁺ | Loss of water |
| [M - NO₂]⁺ | Loss of the nitro group |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. To date, no crystal structure for this compound has been reported in the major crystallographic databases. However, insights into its likely solid-state conformation can be inferred from the structures of related molecules.
The conformation of this compound in the solid state would be determined by a balance of intramolecular and intermolecular forces. A key feature would be the potential for an intramolecular hydrogen bond between the hydroxyl group of the ethanolamine side chain and the nitro group, or between the amine hydrogen and the chloro or nitro substituent. The presence of bulky ortho substituents (chloro and nitro groups) on the phenyl ring would likely induce a significant twist between the plane of the aromatic ring and the plane of the amino substituent to relieve steric strain.
The key torsional angles that would define the conformation include:
C-C-N-C: Describing the orientation of the ethanolamine chain relative to the phenyl ring.
C-N-C-C: Describing the geometry around the amine linkage.
O-C-C-N: Describing the conformation of the ethanolamine backbone.
In the absence of experimental data, computational modeling could provide valuable predictions of the low-energy conformations and the preferred torsional angles for this molecule.
Intermolecular Interactions and Crystal Packing
In the crystalline form of compounds structurally related to this compound, a diverse array of intermolecular interactions is observed. These interactions are fundamental to the formation of a stable, organized crystal lattice. The packing of molecules is often governed by a combination of hydrogen bonds, π–π stacking, and weaker C—H⋯π or C—H⋯O/N contacts.
Research on analogous aromatic compounds containing amino, chloro, and nitro groups indicates that the crystal packing is frequently stabilized by a network of interactions. For instance, molecules are often linked into dimers, chains, or more complex three-dimensional networks. researchgate.netnih.gov The presence of both hydrogen-bond donors (the amino and hydroxyl groups) and acceptors (the nitro group, the chloro group, and the oxygen of the hydroxyl group) allows for the formation of robust supramolecular assemblies.
Furthermore, π–π stacking interactions between the electron-deficient nitrophenyl rings are a common feature in the crystal packing of similar molecules. researchgate.net These interactions, characterized by centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å, contribute significantly to the cohesion of the crystal structure. Weaker interactions, such as C—H⋯Cl and C—H⋯O, also play a role in consolidating the crystal packing by connecting adjacent molecular motifs. researchgate.net
| Interaction Type | Typical Donor/Acceptor Groups | Significance in Crystal Packing |
|---|---|---|
| N—H⋯O | Amino group (donor) to Nitro/Hydroxyl group (acceptor) | Formation of primary structural motifs like dimers and chains |
| O—H⋯N | Hydroxyl group (donor) to Nitro/Amino group (acceptor) | Key interaction in forming extended networks |
| π–π Stacking | Interaction between adjacent nitrophenyl rings | Contributes to the stabilization of layered structures |
| C—H⋯Cl | Aromatic/Aliphatic C-H (donor) to Chloro group (acceptor) | Secondary interactions supporting the 3D framework |
| C—H⋯π | Aromatic/Aliphatic C-H (donor) to Phenyl ring (acceptor) | Further stabilization of the molecular packing |
Hydrogen Bonding Networks
Hydrogen bonds are the most influential directional interactions in determining the supramolecular structure of this compound. The molecule possesses two primary hydrogen bond donors—the secondary amine (N—H) and the terminal hydroxyl group (O—H)—and multiple potential acceptors, including the oxygen atoms of the nitro group, the chlorine atom, and the nitrogen atom of the amino group.
In crystallographic studies of analogous compounds, it is common to observe the formation of intricate hydrogen-bonding networks. researchgate.netresearchgate.net For example, the amino and hydroxyl groups frequently engage in N—H⋯O and O—H⋯N hydrogen bonds with the nitro groups of adjacent molecules, leading to the formation of dimers with graph-set notations such as R²₂(8) or R²₂(14). nih.govnih.gov These dimers can then serve as building blocks, connecting to other dimers or monomers through further hydrogen bonding to form extended one-dimensional chains or two-dimensional sheets.
The interplay between different hydrogen bonds results in a highly organized and stable three-dimensional network. Intramolecular hydrogen bonds, such as a potential N—H⋯O interaction between the amine proton and an oxygen of the ortho-nitro group, can also influence the molecule's conformation, enforcing a degree of planarity.
| Donor (D) | Acceptor (A) | Interaction | Typical D-A Distance (Å) | Typical D-H⋯A Angle (°) |
|---|---|---|---|---|
| N-H | O (nitro) | N—H⋯O | 2.9 - 3.2 | 150 - 170 |
| O-H | N (nitro) | O—H⋯N | 2.8 - 3.1 | 160 - 175 |
| N-H | N (amino) | N—H⋯N | 3.0 - 3.3 | 145 - 165 |
| O-H | O (hydroxyl) | O—H⋯O | 2.7 - 3.0 | 165 - 180 |
Chromatographic and Separation Methodologies for Research Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most probable approach. researchgate.netsielc.com In this setup, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase.
For a compound of this nature, a typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the protonation of the amino groups and improve peak shape. sielc.com Detection is commonly achieved using a UV-Vis detector, as the nitrophenyl chromophore exhibits strong absorbance in the UV region. The purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. For enhanced sensitivity and selectivity, especially for trace impurities, derivatization with a fluorescent tag followed by fluorescence detection can be employed. analytice.comnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or 340 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile byproducts that may be present from its synthesis. The synthesis, typically a nucleophilic aromatic substitution, may leave behind unreacted starting materials such as 2,6-dichloro-nitrobenzene or excess 2-aminoethanol. tandfonline.com
GC-MS analysis would involve separating these volatile components on a capillary column (e.g., a DB-5 or similar nonpolar phase) followed by detection using a mass spectrometer. epa.govcromlab-instruments.es The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum for each, which acts as a "fingerprint" for identification by comparison with spectral libraries. This technique is crucial for ensuring the final product is free from potentially reactive or toxic volatile impurities. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis of this compound. researchgate.net The reaction, a nucleophilic aromatic substitution, can be followed by spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) over time.
A suitable mobile phase, or eluent, would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio would be optimized to achieve good separation between the starting materials (e.g., 1,2-dichloro-6-nitrobenzene), the product, and any intermediates or byproducts. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The relative positions (Rf values) of the spots, visualized under UV light, provide a qualitative measure of the reaction's conversion.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, and the distribution of electrons, which collectively determine the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Frequency Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable three-dimensional arrangement of atoms and for analyzing vibrational frequencies corresponding to the stretching and bending of chemical bonds.
Geometry optimization would provide precise predictions for bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the phenyl ring would be expected to show slight variations due to the electronic influence of the substituents, while the C-N and N-O bonds of the nitro group and the C-Cl bond would have characteristic lengths determined by DFT calculations. researchgate.net
Frequency analysis, performed on the optimized geometry, serves two purposes. First, the absence of imaginary frequencies confirms that the calculated structure represents a true energy minimum. scispace.com Second, it predicts the molecule's infrared and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, NO₂ symmetric and asymmetric stretching, C-Cl stretching, and the various bending and twisting motions of the ethanolamine (B43304) side chain. researchgate.net
Table 1: Predicted Structural Parameters for a Nitroaniline Core (Illustrative)
| Parameter | Typical Predicted Value (Å or °) | Computational Method |
|---|---|---|
| C-NO₂ Bond Length | ~1.48 Å | DFT/B3LYP |
| N-H Bond Length | ~1.01 Å | DFT/B3LYP |
| C-Cl Bond Length | ~1.75 Å | DFT/B3LYP |
| O-N-O Bond Angle | ~124° | DFT/B3LYP |
| Intramolecular H-bond (N-H···O) | ~1.9 - 2.1 Å | DFT/B3LYP |
Note: This table is illustrative, based on typical values for similar compounds, and does not represent experimentally verified data for 2-[(2-Chloro-6-nitrophenyl)amino]ethanol.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, particularly the amino group and the phenyl ring. researchgate.net Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group (NO₂) and the aromatic system to which it is attached. researchgate.net This distribution implies that an electronic transition, such as the absorption of light, would involve a charge transfer from the amino-phenyl moiety to the nitro-phenyl moiety. researchgate.net
A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. libretexts.org For analogous compounds like 2-chloro-4-nitroaniline, the HOMO-LUMO energy gap has been calculated, revealing that such charge transfer interactions are significant. researchgate.net The specific energy values of the HOMO, LUMO, and the gap for this compound would be determined through quantum chemical calculations. These values are crucial for deriving global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index, which further quantify the molecule's reactive nature.
Table 2: Frontier Molecular Orbital Energies for a Chloro-Nitroaniline Analog (Illustrative)
| Orbital | Energy (a.u.) | Characteristic |
|---|---|---|
| HOMO | -0.244 | Electron Donating |
| LUMO | -0.088 | Electron Accepting |
| HOMO-LUMO Gap (ΔE) | 0.156 | Indicator of Reactivity |
Note: Data is based on published values for 2-chloro-4-nitroaniline and serves for illustrative purposes. researchgate.net 1 a.u. (Hartree) = 27.2114 eV.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, and blue represents regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms. researchgate.net
For this compound, the MEP map would show distinct regions of varying potential. The most negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the nitro group and the hydroxyl group of the ethanolamine side chain, as well as the chlorine atom. nih.gov These areas represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the amino group (especially when involved in the intramolecular hydrogen bond) and the hydrogen of the hydroxyl group, marking these as sites for nucleophilic attack. researchgate.net The aromatic ring itself would exhibit an intermediate potential, influenced by the push-pull nature of the amino (donating) and nitro/chloro (withdrawing) substituents.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum mechanics excels at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. nih.gov MD simulations of this compound, particularly in an aqueous environment, would reveal how the flexible ethanolamine side chain behaves and how the molecule interacts with surrounding water molecules.
Studies on similar ethanolamine compounds show that they exhibit significant conformational flexibility. frontiersin.org The rotation around the C-C and C-N bonds of the side chain leads to various conformers. MD simulations predict that in solution, gauche conformers of the O-C-C-N dihedral are often preferred, and there is a significant tendency to form an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the side chain. nih.govresearchgate.net This creates a stable, folded conformation for the side chain. nih.gov
Furthermore, MD simulations would elucidate the intermolecular hydrogen bonding network between the solute and solvent. The hydroxyl group, the amino group, and the nitro group of this compound are all capable of forming hydrogen bonds with water. nih.gov Simulations can quantify the number and lifetime of these bonds, showing how the molecule is solvated and whether it prefers to interact with water or form self-aggregates. nih.gov This information is critical for understanding the molecule's solubility and how its reactive sites are shielded or exposed in a solution environment. mdpi.com
In Silico Modeling of Molecular Interactions (non-clinical focus)
In silico modeling encompasses a range of computational techniques used to simulate molecular interactions. A prominent method in this category is molecular docking, which predicts how a small molecule (a ligand) might bind to the active site of a large biomolecule, such as a protein. wikipedia.org
Ligand-Protein Docking Studies for Hypothetical Target Identification
Molecular docking is a powerful tool for virtual screening and hypothesis generation in the early stages of chemical biology research. For this compound, docking studies can be performed to identify hypothetical protein targets and to explore potential binding modes in a non-clinical context.
The process involves computationally placing the 3D structure of the compound into the binding pocket of a known protein structure. A scoring function then estimates the binding affinity, ranking different orientations (poses) of the ligand. researchgate.net Given the prevalence of nitroaromatic and aniline (B41778) scaffolds in kinase inhibitors, a hypothetical docking study could screen this compound against a panel of protein kinases.
Such a study would predict the most favorable binding pose within the ATP-binding site of a hypothetical kinase. The analysis would focus on identifying key intermolecular interactions, such as:
Hydrogen bonds: between the amino or hydroxyl groups of the ligand and amino acid residues (e.g., backbone amides or carboxylates) in the protein's binding pocket.
Hydrophobic interactions: involving the chlorophenyl ring of the ligand and nonpolar residues of the protein.
Pi-stacking: between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine. researchgate.net
The results, presented as binding scores and visualized interaction diagrams, could suggest which types of proteins the compound might interact with, providing a basis for future experimental investigation without making any therapeutic claims. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug design and development, QSAR models are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. For derivatives of this compound, QSAR studies can elucidate the structural requirements for a particular biological activity, thereby guiding the synthesis of more potent and selective analogs.
The development of a robust QSAR model involves a series of steps, beginning with the compilation of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are subsequently calculated. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum chemical.
Statistical methods, such as multiple linear regression (MLR), are then applied to develop a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques. A statistically significant and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds based solely on their chemical structure. nih.gov
Table 1: Representative Molecular Descriptors for QSAR Modeling
| Descriptor Class | Descriptor Name | Description |
| Topological (2D) | Wiener Index | A distance-based descriptor that reflects the branching of the molecular skeleton. |
| Kier & Hall Shape Indices | Describe the shape and size of the molecule based on its connectivity. | |
| Conformational (3D) | Molecular Surface Area | The total surface area of the molecule, which influences its interaction with biological targets. |
| Molar Refractivity | A measure of the molecule's polarizability and volume. | |
| Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. |
This table presents a selection of commonly used molecular descriptors in QSAR studies. The actual descriptors used in a specific study would be chosen based on their relevance to the biological activity being modeled.
Mechanistic Biological and Biochemical Research in Vitro and Non Human Models
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies on compounds analogous to 2-[(2-Chloro-6-nitrophenyl)amino]ethanol have highlighted the importance of specific structural features for their biological activity. A key finding is the significant role of halogen substituents on the phenyl ring.
Research on 2-amino-3-cyanopyridine derivatives, which share structural similarities, has revealed that the presence of chlorine substituents on the phenyl ring markedly enhances their anticancer activity smolecule.com. This suggests that the chloro group in this compound is likely a crucial contributor to its potential biological effects. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
Furthermore, the nitro group, another strong electron-withdrawing substituent, is also expected to play a significant role in the compound's activity. The reduction of the nitro group to an amino group, as seen in the related compound 2-(2-Amino-6-chlorophenyl)ethanol, dramatically alters the electronic properties of the aromatic ring, converting it from strongly electron-withdrawing to strongly electron-donating . This transformation would likely have a profound impact on the compound's biological activity, indicating the importance of the nitro group for its specific mechanistic effects.
Based on SAR studies of related compounds, several key pharmacophoric elements of this compound can be identified as being potentially crucial for its biological activity.
The Substituted Phenyl Ring: The 2-chloro-6-nitrophenyl moiety is a critical component. The specific substitution pattern, with the chloro and nitro groups in ortho positions relative to the aminoethanol side chain, creates a distinct electronic and steric profile that likely governs its interaction with biological targets.
The Chlorine Atom: As established in SAR studies of similar compounds, the chlorine substituent is a significant enhancer of biological activity, particularly in the context of anticancer effects smolecule.com.
The Nitro Group: This electron-withdrawing group is expected to heavily influence the molecule's reactivity and interactions with cellular components. Its presence is a key differentiator from its amino-substituted analogues.
The Aminoethanol Side Chain: The hydroxyl group of the ethanol (B145695) side chain is a primary site for potential functionalization and metabolic reactions . The amino group serves as a linker and can participate in hydrogen bonding, which is often crucial for ligand-receptor interactions.
Table 2: Key Structural Features and Their Potential Influence on Biological Activity
| Structural Feature | Potential Influence on Mechanistic Effects |
|---|---|
| 2-Chloro-6-nitrophenyl group | Defines the core electronic and steric properties of the molecule. |
| Chlorine substituent | Enhances anticancer activity in related compounds smolecule.com. |
| Nitro substituent | Strong electron-withdrawing group, likely crucial for specific biological interactions. |
Biotransformation Studies (in vitro/in silico mechanistic)
One probable metabolic transformation is the reduction of the nitro group to an amino group, yielding 2-[(2-amino-6-chlorophenyl)amino]ethanol. This is a common metabolic pathway for nitroaromatic compounds in biological systems.
Another potential pathway involves the enzymatic modification of the aminoethanol side chain. Studies on the structurally related 2-amino-6-nitrobenzyl alcohol, a metabolite of 2,6-dinitrotoluene, have indicated that it can be activated through sulfation nih.gov. This suggests that this compound could undergo sulfation at the hydroxyl group of the ethanol side chain, a reaction catalyzed by sulfotransferases in the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) nih.gov. This metabolic activation may lead to the formation of reactive intermediates capable of binding to macromolecules like DNA nih.gov.
Furthermore, oxidation of the ethanol side chain is another plausible metabolic route. The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid. Additionally, oxidation at the sulfur atom in related thio-compounds to form sulfoxides and sulfones has been observed, suggesting that if the amino group were replaced by a thioether, this would be a likely metabolic fate mdpi.com.
Enzyme-Mediated Metabolism (e.g., CYP inhibition in vitro for research tools)
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro enzyme-mediated metabolism of this compound. Extensive searches of research databases have not yielded specific studies on its interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family.
Consequently, no data is available regarding the inhibitory potential of this compound against specific CYP isozymes. Research into the metabolic pathways of this compound, including its potential for biotransformation by hepatic enzymes and its profile as an enzyme inhibitor or inducer, remains an uninvestigated area.
Further research, including in vitro assays using liver microsomes or recombinant CYP enzymes, would be necessary to characterize the metabolic stability and enzyme interaction profile of this compound. Such studies would be essential to understand its disposition and potential for drug-drug interactions if it were to be considered for further development as a research tool or therapeutic agent.
Advanced Applications in Chemical Science
Development as Research Probes or Ligands for Biochemical Studies
While direct and extensive research on 2-[(2-chloro-6-nitrophenyl)amino]ethanol as a biochemical probe or ligand is not widely documented in mainstream literature, the inherent structural motifs of the molecule suggest a strong potential for such applications. The nitroaniline scaffold is a known chromophore, and derivatives of nitroaniline have been utilized in the design of fluorescent probes. For instance, the fluorescence of certain pyrene-based anionic probes is quenched in the presence of p-nitroaniline, enabling its detection. ccspublishing.org.cn This principle could potentially be adapted, suggesting that this compound could be functionalized to create probes for specific analytes or to study biological processes.
Furthermore, the amino and hydroxyl groups on the ethanolamine (B43304) side chain provide reactive handles for conjugation to biomolecules or for coordination with metal ions. This opens up possibilities for its use in the development of targeted ligands. For example, Schiff base ligands formed from the condensation of aldehydes with amino alcohols, similar in structure to the subject compound, have been used to create metal complexes with biological activities. researchgate.net The 2-chloro-6-nitroaniline (B1581787) moiety could modulate the electronic properties and steric hindrance of such ligands, potentially influencing their binding affinity and selectivity for specific biological targets.
Potential in Catalysis and Material Science
The application of this compound in catalysis and material science is an emerging area with considerable potential, primarily extrapolated from the known properties of related aniline (B41778) derivatives.
In the realm of catalysis , the reduction of nitroanilines is a significant area of research, often employing nanocatalytic systems. nih.govresearchgate.net While the subject compound itself is not a catalyst, its derivatives could be explored for catalytic activity. The presence of both a halogen and a nitro group on the aromatic ring, along with the amino and hydroxyl functionalities, provides multiple sites for modification to create novel ligands for metal-based catalysts. Supported gold catalysts have shown high chemoselectivity in the hydrogenation of nitro compounds to anilines, a reaction that is fundamental in industrial chemistry. nih.gov
In material science , aniline derivatives are precursors to conductive polymers and other functional materials. chempanda.com Although direct polymerization of this compound is not documented, its structural features make it a candidate for incorporation into polymeric structures. The amino and hydroxyl groups could serve as points for polymerization, potentially leading to materials with unique optical or electronic properties imparted by the substituted nitroaniline unit.
Role as Intermediates in the Synthesis of Other Complex Molecules
The most established and significant application of this compound is its role as a versatile intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic systems.
Precursors for Heterocyclic Systems
The ortho-substituted aniline structure of this compound is a key feature that makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. The general strategy involves the reduction of the nitro group to an amino group, creating an ortho-diamine or an ortho-aminophenol derivative, which can then undergo cyclization reactions.
A prominent example is the synthesis of benzimidazoles . Ortho-nitroanilines are well-established precursors to o-phenylenediamines, which are key building blocks for benzimidazoles. himedialabs.comwikipedia.org The reduction of the nitro group in this compound would yield a diamine that could be cyclized with various reagents to form substituted benzimidazoles, a class of compounds with significant pharmaceutical applications.
Similarly, this compound can serve as a precursor for quinoxalines . The synthesis of quinoxalines often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. google.com By reducing the nitro group of this compound, the resulting diamine can be used to construct the quinoxaline (B1680401) ring system.
Furthermore, the synthesis of phenazines can also be envisioned starting from this compound. Phenazine (B1670421) synthesis can be achieved through the cyclization of ortho-substituted anilines. researchgate.net The reactive sites on this compound make it a suitable starting material for building the phenazine core, which is found in many biologically active molecules and functional materials.
The following table summarizes the potential heterocyclic systems that can be synthesized from this compound.
| Heterocyclic System | Synthetic Strategy |
| Benzimidazoles | Reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative. |
| Quinoxalines | Reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound. |
| Phenazines | Utilization of the ortho-substituted aniline structure for cyclization reactions to form the phenazine ring. |
Building Blocks for Polymeric or Supramolecular Structures
The potential of this compound as a building block for polymeric or supramolecular structures is an area of growing interest, largely based on the behavior of similar halogenated nitroaniline compounds.
For polymeric structures , the amino and hydroxyl groups offer reactive sites for polymerization reactions. While direct polymerization of this specific molecule is not extensively reported, polymers of aminoethanol exist. nih.gov The incorporation of the 2-chloro-6-nitrophenyl moiety would be expected to impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and potentially interesting optical or electronic characteristics due to the presence of the chromophoric nitroaniline group.
In the field of supramolecular chemistry , halogen bonding has emerged as a significant non-covalent interaction for the controlled assembly of molecules. nih.gov The chlorine atom on the phenyl ring of this compound can act as a halogen bond donor or acceptor, directing the self-assembly of molecules into well-defined supramolecular architectures. researchgate.neteurekalert.org The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding from the amino and hydroxyl groups and π-π stacking of the aromatic rings, could lead to the formation of complex and functional supramolecular materials. The study of halogen-halogen interactions in similar systems has shown their potential in creating three-dimensional frameworks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Chloro-6-nitrophenyl)amino]ethanol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogs, nitro reduction (e.g., using catalytic hydrogenation) and subsequent coupling with ethanolamine derivatives are common. Reaction temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of precursors (e.g., 2-chloro-6-nitroaniline to ethanolamine) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended .
- Data Note : Analogous compounds like N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride require controlled pH (6–8) to prevent byproduct formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm aromatic substitution patterns and ethanolamine linkage.
- IR : Peaks at 3350–3450 cm (N-H stretch), 1520–1560 cm (nitro group), and 1080–1120 cm (C-O stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] and fragmentation patterns .
Q. What safety protocols are essential during handling?
- Guidelines : Avoid inhalation/contact (use fume hoods, gloves, and goggles). Toxicological data are limited, but structurally similar nitroaromatics show mutagenic potential. Store in airtight containers at 2–8°C, away from reducing agents .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- In vitro binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for targets like cytochrome P450 or nitroreductases.
- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on active sites .
- Data Contradiction : Discrepancies between computational predictions and experimental binding data may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations to refine models .
Q. How can computational methods (e.g., QSAR) predict physicochemical properties or toxicity?
- Approach :
- QSAR Models : Train models using descriptors like logP, molar refractivity, and nitro group electronegativity. Validate against experimental solubility and LD data for analogs.
- Toxicity Prediction : Use tools like ProTox-II to assess hepatotoxicity or mutagenicity, cross-referenced with structural alerts from nitroaromatic databases .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting stability or reactivity reports)?
- Methodology :
- Replicate experiments : Control variables like solvent purity, humidity, and light exposure (nitro compounds are often light-sensitive).
- Statistical analysis : Apply ANOVA or t-tests to compare datasets. Use principal component analysis (PCA) to identify outlier conditions .
- Case Study : Thermal decomposition studies of similar compounds show variability in activation energy (80–120 kJ/mol), likely due to impurities or heating rates .
Q. What strategies optimize the compound’s stability under varying environmental conditions?
- Methodology :
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., nitroso derivatives).
- Photostability : Use UV-Vis spectroscopy to track absorbance changes under UV light (300–400 nm). Add stabilizers like BHT if radical-mediated degradation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
